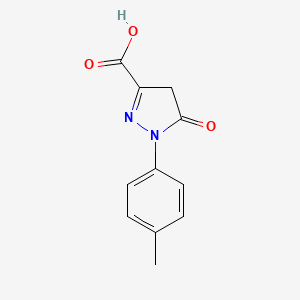
5-Oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family. This compound is characterized by a pyrazole ring substituted with a p-tolyl group and a carboxylic acid group. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-keto acids or their esters. One common method includes:
Starting Materials:
p-Tolylhydrazine and ethyl acetoacetate.Reaction Conditions: The reaction is usually carried out in an acidic medium, such as acetic acid, at elevated temperatures (around 80-100°C).
Procedure: The mixture is refluxed for several hours, leading to the formation of the pyrazole ring through cyclization and subsequent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of 5-hydroxy-1-(p-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its derivatives are often screened for these activities.
Medicine
In medicinal chemistry, derivatives of this compound are explored for drug development. They are investigated for their potential as therapeutic agents in treating various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved depend on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid: Similar structure but with a phenyl group instead of a p-tolyl group.
5-Oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid: Similar structure but with a meta-tolyl group.
5-Oxo-1-(o-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid: Similar structure but with an ortho-tolyl group.
Uniqueness
5-Oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the p-tolyl group can enhance its lipophilicity and potentially its ability to interact with biological membranes or proteins.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)13-10(14)6-9(12-13)11(15)16/h2-5H,6H2,1H3,(H,15,16) |
Clave InChI |
BDQJRUBKFFJIIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one](/img/structure/B12815780.png)
![4-Chloro-7-methyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B12815787.png)
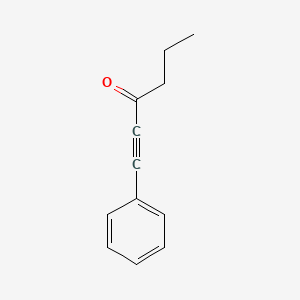

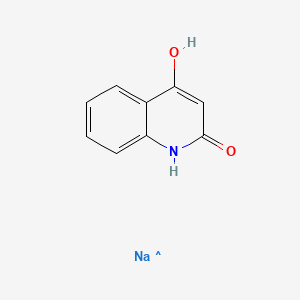
![Methyl 3-(tert-butyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12815819.png)

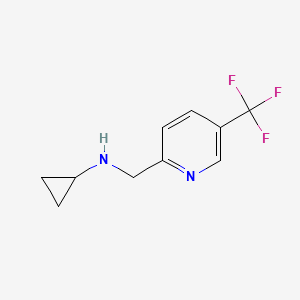

![2,6-Dibromobenzo[h]quinoline](/img/structure/B12815857.png)

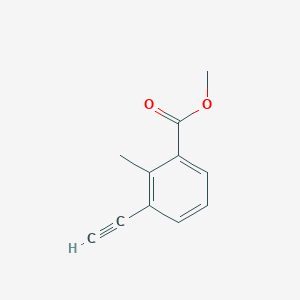
![[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride](/img/structure/B12815874.png)

